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molecular formula C8H9BrN2O B8474905 6-Bromo-1,2,3,4-tetrahydro-[1,8]naphthyridin-4-ol

6-Bromo-1,2,3,4-tetrahydro-[1,8]naphthyridin-4-ol

Cat. No. B8474905
M. Wt: 229.07 g/mol
InChI Key: YCCDWQSYTJCBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08080561B2

Procedure details

7-Bromo-1,2,3,4-tetrahydro-[1,8]naphthyridin-4-ol (460 mg) was dissolved in anhydrous tetrahydrofuran (25 mL) and cooled to −78° C. A solution of n-butyllithium in tetrahydrofuran was added (1.6 M, 8.5 mL) (5-7 equiv.) and the reaction was warmed slowly to room temperature. After 2-5 hours, methanol (2 mL) was added and the contents were concentrated to dryness. The residue was dissolved in a mixture of dichloromethane and acetic acid (1:1, v/v, 20 mL) and N-bromosuccinimide (450 mg) (1.2 equiv.) were added. After 45 minutes, the mixture was concentrated to dryness onto silica gel, and purified by silica gel chromatography to give the title compound as yellow solids (25-65% yield). M.p. 125-128° C., LCMS: m/z=229 (M+H+), 1H-NMR (DMSO-d6, 400 MHz) δ 1.72 (m, 2H), 3.25 (m, 2H), 4.56 (m, 1H), 5.33 (d, J=5.0 Hz, 1H), 6.8 (bs, 1H), 7.47 (d, J=2.5 Hz, 1H), 7.87 (d, J=2.5 Hz, 1H).
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
450 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
25%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:11]=[C:10]2[C:5]([CH:6]([OH:12])[CH2:7][CH2:8][NH:9]2)=[CH:4][CH:3]=1.C([Li])CCC.CO.[Br:20]N1C(=O)CCC1=O>O1CCCC1.ClCCl.C(O)(=O)C>[Br:20][C:3]1[CH:4]=[C:5]2[C:10](=[N:11][CH:2]=1)[NH:9][CH2:8][CH2:7][CH:6]2[OH:12]

Inputs

Step One
Name
Quantity
460 mg
Type
reactant
Smiles
BrC1=CC=C2C(CCNC2=N1)O
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
450 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed slowly to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the contents were concentrated to dryness
ADDITION
Type
ADDITION
Details
were added
WAIT
Type
WAIT
Details
After 45 minutes
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
3.5 (± 1.5) h
Name
Type
product
Smiles
BrC=1C=C2C(CCNC2=NC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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